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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

Get Quote

Executive Summary
5-Iodoquinolin-8-amine (CAS: 21334-97-8) is a critical intermediate in the synthesis of

functionalized quinoline scaffolds, widely utilized in the development of neuroprotective agents,

anti-parasitic drugs (clioquinol analogs), and metal-chelating ligands.

Precise solubility data for this compound is often absent from public repositories due to its

status as a specialized intermediate rather than a final drug product.[1] This guide provides a

physicochemical framework for predicting its solubility behavior and details standardized

experimental protocols to empirically determine its solubility landscape.[1]

Key Solubility Takeaway: As a lipophilic weak base, 5-Iodoquinolin-8-amine exhibits high

solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in chlorinated and polar

protic solvents (DCM, Ethanol), and negligible solubility in neutral aqueous media and non-

polar alkanes.

Physicochemical Profile & Solubility Drivers
Understanding the molecular architecture is the first step in predicting solvent compatibility.
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Property Value (Approx.) Solubility Implication

Molecular Weight 270.07 g/mol
Moderate MW facilitates

dissolution in organic media.[1]

LogP (Predicted) ~2.7 – 3.0

Indicates a preference for

lipophilic (organic)

environments over water.[1]

The Iodine atom significantly

increases lipophilicity

compared to the parent 8-

aminoquinoline.

pKa (Ring N) ~3.0 – 3.5

The electron-withdrawing

Iodine (C-5) reduces the

basicity of the quinoline ring.

Solubility in water is pH-

dependent (requires pH < 2 for

significant protonation).[1]

H-Bond Donors 1 (-NH₂)
Capable of H-bonding with

protic solvents (Alcohols).[1]

H-Bond Acceptors 2 (Ring N, -NH₂)
Good interaction with polar

aprotic solvents.[1]

Structural Influence Diagram
The following diagram illustrates how specific functional groups on the scaffold dictate solvent

interaction.
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Caption: Structural dissection of 5-Iodoquinolin-8-amine showing functional group

contributions to solvent compatibility.[1]

Predicted Solubility Landscape
Based on "Like Dissolves Like" principles and data from analogous compounds (8-

Aminoquinoline, 5-Iodo-8-hydroxyquinoline), the following solubility profile is estimated.

Expert Caution: The primary amine at position 8 is nucleophilic.[1] Avoid prolonged storage in

ketones (Acetone, MEK) to prevent Schiff base formation, despite good solubility.
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Solvent Class
Representative
Solvents

Predicted Solubility Notes

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)
Ideal for stock

solutions.[1]

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>50 mg/mL)

Excellent for

extraction/purification.

[1]

Polar Protic
Methanol, Ethanol,

Isopropanol

Moderate (10–50

mg/mL)

Solubility increases

significantly with heat;

good for

recrystallization.

Esters/Ethers
Ethyl Acetate, THF,

Diethyl Ether
Moderate-Low

Good for washing, but

may not fully dissolve

large quantities.

Aqueous (Neutral)
Water, PBS (pH 7.

[1]4)

Negligible (<0.1

mg/mL)

Hydrophobic nature

dominates.[1]

Aqueous (Acidic) 0.1 M HCl, Acetic Acid Moderate

Protonation of the

pyridine nitrogen

forms a soluble salt.

Non-Polar Hexane, Heptane Insoluble

Used as anti-solvents

to precipitate the

compound.

Experimental Protocols for Solubility Determination
To generate authoritative data for your specific batch or application, follow these self-validating

protocols.

Protocol A: Thermodynamic Equilibrium Solubility
(Shake-Flask Method)
The Gold Standard for accurate solubility data.
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Materials:

5-Iodoquinolin-8-amine (Solid, >98% purity)[1]

Target Solvents (HPLC Grade)

Temperature-controlled orbital shaker[1]

Syringe filters (0.45 µm PTFE or Nylon)[1]

HPLC or UV-Vis Spectrophotometer[1]

Workflow:

Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a glass vial.

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

Check: If all solid dissolves, add more until a precipitate persists.[1]

Filtration: Allow to settle, then filter the supernatant using a pre-heated syringe filter (to

prevent precipitation during filtration).

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Detection: UV at 254 nm or 350 nm (Quinoline absorption bands).[1]

Protocol B: Visual Solubility Screen (Kinetic)
Rapid estimation for formulation or synthesis.

Weigh 10 mg of compound into a clear vial.

Add solvent in aliquots (start with 100 µL).

Vortex for 1 minute after each addition.

Observe clarity.[1][2][3][4][5]
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If dissolved in 100 µL: Solubility > 100 mg/mL.[1]

If dissolved in 1 mL: Solubility ~ 10 mg/mL.[1]

If undissolved in 10 mL: Solubility < 1 mg/mL.[1]

Workflow Visualization
The following diagram outlines the decision logic for selecting a solvent system based on the

intended application (Synthesis, Analysis, or Storage).
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Caption: Decision tree for solvent selection based on experimental requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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